Cas no 1493585-80-0 (1-[(3-Bromophenyl)methyl]azetidin-3-amine)
1-[(3-Bromophenyl)methyl]azetidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[(3-bromophenyl)methyl]azetidin-3-amine
- 1-(3-Bromobenzyl)azetidin-3-amine
- 1-[(3-Bromophenyl)methyl]azetidin-3-amine
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- Inchi: 1S/C10H13BrN2/c11-9-3-1-2-8(4-9)5-13-6-10(12)7-13/h1-4,10H,5-7,12H2
- InChI Key: OIMZCNYINWCRFW-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CN1CC(C1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- XLogP3: 1.3
- Topological Polar Surface Area: 29.3
1-[(3-Bromophenyl)methyl]azetidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B143256-100mg |
1-[(3-bromophenyl)methyl]azetidin-3-amine |
1493585-80-0 | 100mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B143256-500mg |
1-[(3-bromophenyl)methyl]azetidin-3-amine |
1493585-80-0 | 500mg |
$ 635.00 | 2022-06-07 | ||
| TRC | B143256-1g |
1-[(3-bromophenyl)methyl]azetidin-3-amine |
1493585-80-0 | 1g |
$ 975.00 | 2022-06-07 | ||
| Life Chemicals | F1908-2395-0.25g |
1-[(3-bromophenyl)methyl]azetidin-3-amine |
1493585-80-0 | 95%+ | 0.25g |
$616.0 | 2023-09-07 | |
| Life Chemicals | F1908-2395-0.5g |
1-[(3-bromophenyl)methyl]azetidin-3-amine |
1493585-80-0 | 95%+ | 0.5g |
$649.0 | 2023-09-07 | |
| Life Chemicals | F1908-2395-1g |
1-[(3-bromophenyl)methyl]azetidin-3-amine |
1493585-80-0 | 95%+ | 1g |
$684.0 | 2023-09-07 | |
| Life Chemicals | F1908-2395-2.5g |
1-[(3-bromophenyl)methyl]azetidin-3-amine |
1493585-80-0 | 95%+ | 2.5g |
$1368.0 | 2023-09-07 | |
| Life Chemicals | F1908-2395-5g |
1-[(3-bromophenyl)methyl]azetidin-3-amine |
1493585-80-0 | 95%+ | 5g |
$2052.0 | 2023-09-07 | |
| Life Chemicals | F1908-2395-10g |
1-[(3-bromophenyl)methyl]azetidin-3-amine |
1493585-80-0 | 95%+ | 10g |
$2873.0 | 2023-09-07 | |
| A2B Chem LLC | AU66219-1g |
1-[(3-bromophenyl)methyl]azetidin-3-amine |
1493585-80-0 | 95% | 1g |
$730.00 | 2024-04-20 |
1-[(3-Bromophenyl)methyl]azetidin-3-amine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-[(3-Bromophenyl)methyl]azetidin-3-amine
1-[(3-Bromophenyl)methyl]azetidin-3-amine (CAS 1493585-80-0): A Versatile Building Block in Modern Pharmaceutical Chemistry
In the dynamic field of pharmaceutical chemistry, 1-[(3-Bromophenyl)methyl]azetidin-3-amine (CAS 1493585-80-0) has emerged as a crucial chemical intermediate with significant potential in drug discovery and development. This azetidine derivative, characterized by its unique bromophenyl substitution pattern, offers researchers a valuable scaffold for creating novel therapeutic agents targeting various disease pathways.
The molecular structure of 1-[(3-Bromophenyl)methyl]azetidin-3-amine combines the constrained geometry of an azetidine ring with the versatile reactivity of a bromobenzyl group. This combination makes it particularly attractive for medicinal chemistry applications, where researchers frequently search for "azetidine building blocks for drug discovery" or "bromophenyl-containing pharmaceutical intermediates." The compound's CAS 1493585-80-0 serves as a unique identifier that helps scientists precisely locate this specific chemical entity in databases and literature.
Recent trends in pharmaceutical research have shown growing interest in small ring nitrogen heterocycles like azetidines, as evidenced by increasing searches for "azetidine derivatives in drug design" and "constrained amine scaffolds." The 1-[(3-Bromophenyl)methyl]azetidin-3-amine structure addresses this demand by providing both conformational restriction and multiple sites for further functionalization. Its primary amine group allows for straightforward derivatization, while the bromine atom offers opportunities for cross-coupling reactions, making it a favorite among chemists exploring "Pd-catalyzed modifications of bromoarenes."
The synthesis of 1-[(3-Bromophenyl)methyl]azetidin-3-amine typically involves multi-step organic transformations starting from commercially available azetidine precursors. Process chemists often optimize routes to this compound while considering factors like yield, purity, and scalability - topics frequently searched as "optimization of azetidine synthesis" or "large-scale preparation of bromophenyl compounds." The CAS 1493585-80-0 designation ensures precise communication about this specific compound across research teams and supply chains.
In drug discovery applications, 1-[(3-Bromophenyl)methyl]azetidin-3-amine serves as a valuable precursor for numerous therapeutic candidates. Medicinal chemists appreciate its balanced physicochemical properties, including appropriate lipophilicity and hydrogen bonding capacity, which align well with current trends toward "lead-like compounds" in early discovery. The compound's structure appears in patent literature related to various therapeutic areas, reflecting its versatility in addressing "GPCR-targeted drug design" and "kinase inhibitor development" - two highly searched topics in contemporary medicinal chemistry.
The pharmaceutical industry's growing focus on targeted therapies and precision medicine has increased demand for specialized building blocks like 1-[(3-Bromophenyl)methyl]azetidin-3-amine. Researchers investigating "fragment-based drug discovery" or "covalent inhibitor design" frequently encounter this compound due to its optimal size and functionality. The bromophenyl group serves as an excellent handle for further elaboration through modern cross-coupling chemistry, while the azetidine core provides desirable metabolic stability - properties often searched as "improving drug metabolic stability."
Analytical characterization of 1-[(3-Bromophenyl)methyl]azetidin-3-amine (CAS 1493585-80-0) typically involves advanced techniques like HPLC, NMR, and mass spectrometry. Quality control protocols for this compound reflect the pharmaceutical industry's stringent standards, addressing common search queries like "purity analysis of pharmaceutical intermediates" and "spectroscopic characterization of azetidines." The compound's well-defined spectral signatures facilitate its identification and purity assessment throughout the supply chain.
From a commercial perspective, 1-[(3-Bromophenyl)methyl]azetidin-3-amine occupies an important niche in the fine chemicals market. Suppliers and purchasers frequently search for "reliable sources of azetidine derivatives" and "custom synthesis of brominated building blocks," highlighting the compound's relevance in contemporary chemical commerce. The specific CAS 1493585-80-0 designation ensures accurate transactions and regulatory compliance in international trade.
Looking forward, 1-[(3-Bromophenyl)methyl]azetidin-3-amine is poised to maintain its importance in pharmaceutical research. Emerging trends like "proteolysis targeting chimeras (PROTACs)" and "molecular glues" create new opportunities for this versatile building block. Its balanced properties address current challenges in drug discovery, making it a recurring subject in searches for "three-dimensional fragments" and "sp3-rich scaffolds" - key concepts in modern medicinal chemistry.
In conclusion, 1-[(3-Bromophenyl)methyl]azetidin-3-amine (CAS 1493585-80-0) represents a prime example of how carefully designed small molecule building blocks can enable innovative drug discovery. Its unique combination of an azetidine core and bromophenyl substituent provides medicinal chemists with a versatile platform for developing new therapeutic agents. As pharmaceutical research continues to evolve toward more sophisticated targets and modalities, compounds like this will remain essential tools for addressing unmet medical needs through creative molecular design.
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